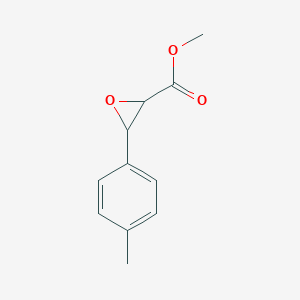

Methyl 3-(p-tolyl)oxirane-2-carboxylate

Description

Methyl 3-(p-tolyl)oxirane-2-carboxylate (CAS: 63478-69-3) is an epoxide-containing ester with a molecular formula of C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol . Structurally, it features a methyl ester group at position 2 of the oxirane ring and a p-tolyl (4-methylphenyl) substituent at position 2. Synonymous names include methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate and NSC195101 .

Properties

IUPAC Name |

methyl 3-(4-methylphenyl)oxirane-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-7-3-5-8(6-4-7)9-10(14-9)11(12)13-2/h3-6,9-10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRVPICMUQWVTEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(O2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901248705 | |

| Record name | Methyl 3-(4-methylphenyl)-2-oxiranecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901248705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99334-18-6 | |

| Record name | Methyl 3-(4-methylphenyl)-2-oxiranecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99334-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(4-methylphenyl)-2-oxiranecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901248705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-methylphenyl)-oxiranecarboxylic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(p-tolyl)oxirane-2-carboxylate can be synthesized through several methods. One common approach involves the epoxidation of alkenes. For instance, the starting material, methyl 3-(p-tolyl)acrylate, can undergo epoxidation using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions to yield the desired oxirane compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. Catalysts such as titanium silicalite-1 (TS-1) can be employed to enhance the selectivity and yield of the epoxidation process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(p-tolyl)oxirane-2-carboxylate undergoes various chemical reactions, including:

Nucleophilic Ring Opening: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted alcohols or ethers.

Oxidation: The compound can be oxidized to form diols or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxirane ring into a diol.

Common Reagents and Conditions

Nucleophilic Ring Opening: Common reagents include amines (e.g., ammonia, primary amines), alcohols (e.g., methanol, ethanol), and thiols (e.g., thiophenol). These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.

Oxidation: Reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Nucleophilic Ring Opening: The major products are β-substituted alcohols or ethers, depending on the nucleophile used.

Oxidation: Diols or other oxidized derivatives are formed.

Reduction: Diols are typically the major products.

Scientific Research Applications

Methyl 3-(p-tolyl)oxirane-2-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides and their biological activity.

Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of polymers and resins, where its reactive oxirane ring can undergo polymerization or cross-linking reactions.

Mechanism of Action

The mechanism of action of methyl 3-(p-tolyl)oxirane-2-carboxylate primarily involves the reactivity of the oxirane ring. The ring strain makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, enzymes such as epoxide hydrolases can catalyze the hydrolysis of the oxirane ring, leading to the formation of diols.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations on the Aromatic Ring

Methyl 3-(4-Methoxyphenyl)oxirane-2-carboxylate

- CAS : 96125-49-4

- Molecular Formula : C₁₁H₁₂O₄

- Molecular Weight : 208.21 g/mol

- Key Difference : The p-tolyl group is replaced with a 4-methoxyphenyl substituent.

- Impact : The methoxy group (-OCH₃) is electron-donating, increasing the electron density of the aromatic ring. This enhances the stability of intermediates in electrophilic substitution reactions compared to the methyl group (-CH₃) in the p-tolyl derivative .

Methyl 3-(4-Chlorophenyl)oxirane-2-carboxylate

- CAS : 99334-21-1

- Molecular Formula : C₁₀H₉ClO₃

- Molecular Weight : 212.63 g/mol

- Key Difference : A chlorine atom replaces the methyl group on the phenyl ring.

Variations in the Ester Group

tert-Butyl 3-(4-Methylphenyl)oxirane-2-carboxylate

- Molecular Formula : C₁₄H₁₈O₃

- Molecular Weight : 234.29 g/mol

- Key Difference : The methyl ester is replaced with a tert-butyl ester .

- Impact : The bulky tert-butyl group increases steric hindrance, which may slow down ester hydrolysis or epoxide ring-opening reactions. This substitution also improves thermal stability .

Ethyl 3-Isopropyl-3-methyloxirane-2-carboxylate

- CAS : 274689-93-9

- Molecular Formula : C₁₀H₁₆O₃

- Molecular Weight : 184.23 g/mol

- Key Difference : The ester group is ethyl , and the oxirane ring has an isopropyl substituent .

- Impact : The ethyl ester reduces steric hindrance compared to tert-butyl derivatives, while the isopropyl group introduces additional branching, affecting solubility and reactivity .

Functional Group Modifications

3-Methyl-3-p-Tolyl-oxirane-2-carbonitrile

- CAS : 117125-56-1

- Molecular Formula: C₁₁H₁₁NO

- Molecular Weight : 173.21 g/mol

- Key Difference : The ester group is replaced with a nitrile (-CN).

- Impact : The nitrile group is strongly electron-withdrawing, polarizing the epoxide ring and making it more reactive toward nucleophiles. This compound is useful in cycloaddition reactions .

Methyl 3-(2-Nitrophenyl)oxirane-2-carboxylate

- Key Difference: A nitro group (-NO₂) is present at the ortho position of the phenyl ring.

- Impact: The nitro group directs ring-opening reactions to specific positions and participates in reduction reactions (e.g., conversion to amino groups for heterocyclic synthesis) .

Comparative Data Table

Toxicity and Handling

- Toxicity Data: Limited toxicological information is available for these compounds. For example, methyl 3-(4-methoxyphenyl)-2-methyloxirane-2-carboxylate (CAS: 92119-04-5) lacks comprehensive hazard assessments .

- Storage : Some analogs, such as methyl 3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate (CAS: 1864206-39-2), are discontinued due to stability or commercial factors .

Biological Activity

Methyl 3-(p-tolyl)oxirane-2-carboxylate, an oxirane derivative, has been the subject of various studies due to its potential biological activities. This article provides a comprehensive overview of its biological mechanisms, synthesis, and applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by an epoxide ring and a p-tolyl group. The presence of the epoxide structure contributes to its reactivity, making it a valuable intermediate in organic synthesis. The compound's molecular formula is , and it possesses notable lipophilicity due to the aromatic substitution.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

- Enzyme Interaction : Studies have indicated that this compound can act as a substrate for certain enzymes, such as lipases from Serratia marcescens, facilitating hydrolytic reactions that yield optically active products.

- Nucleophilic Reactivity : The epoxide ring can undergo nucleophilic substitution reactions, which are significant in drug design and development, allowing for selective targeting of biological pathways.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that related compounds exhibit micromolar activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) . While specific data on this compound is limited, its structural similarities to active compounds indicate potential anticancer properties.

- Hypoglycemic Effects : Similar oxiranecarboxylic acids have demonstrated hypoglycemic effects, suggesting that this compound may also influence glucose metabolism .

Case Studies

- Inhibition of Insulin Secretion : A study on structurally analogous compounds revealed that certain derivatives inhibit insulin secretion at micromolar concentrations. This suggests a possible pathway for this compound in metabolic regulation .

- Enzymatic Reactions : In enzymatic assays, this compound was shown to participate in hydrolytic reactions catalyzed by lipases, leading to the formation of valuable biochemical products.

Data Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.